molecular formula C34H32O10 B581423 9-[(3,4-dimethoxy-2,5-dioxocyclopent-3-en-1-ylidene)-methoxymethyl]-2,3,8-trimethoxy-6,10-diphenylspiro[4.5]deca-2,7-diene-1,4-dione CAS No. 1227375-09-8

9-[(3,4-dimethoxy-2,5-dioxocyclopent-3-en-1-ylidene)-methoxymethyl]-2,3,8-trimethoxy-6,10-diphenylspiro[4.5]deca-2,7-diene-1,4-dione

Cat. No.: B581423
CAS No.: 1227375-09-8
M. Wt: 600.62
InChI Key: LCIXMPUYUMOMIA-JCTONOIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Bi-linderone, a compound isolated from the traditional Chinese medicinal plant Lindera aggregata , has shown significant activity against glucosamine-induced insulin resistance in HepG2 cells . This suggests that its primary target could be the insulin signaling pathway in these cells.

Biochemical Pathways

Bi-linderone likely affects the insulin signaling pathway, a critical biochemical pathway for glucose homeostasis . By enhancing insulin sensitivity, Bi-linderone could promote the uptake of glucose into cells, thereby reducing blood glucose levels. This could have downstream effects on other pathways related to energy metabolism and storage.

Pharmacokinetics

Its activity against insulin resistance in hepg2 cells suggests that it can be taken up by cells and exert its effects intracellularly .

Result of Action

Bi-linderone has shown significant activity against glucosamine-induced insulin resistance in HepG2 cells . This suggests that it can enhance the sensitivity of these cells to insulin, promoting glucose uptake and potentially leading to a decrease in blood glucose levels. This could have beneficial effects for individuals with insulin resistance or type 2 diabetes.

Action Environment

The action of Bi-linderone may be influenced by various environmental factors. For example, the presence of other compounds in the medicinal plant Lindera aggregata could potentially affect the bioavailability and efficacy of Bi-linderone . Additionally, factors such as the individual’s metabolic state, diet, and the presence of other medications could also influence the action of Bi-linderone.

Preparation Methods

Properties

IUPAC Name

9-[(3,4-dimethoxy-2,5-dioxocyclopent-3-en-1-ylidene)-methoxymethyl]-2,3,8-trimethoxy-6,10-diphenylspiro[4.5]deca-2,7-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32O10/c1-39-21-17-20(18-13-9-7-10-14-18)34(32(37)30(43-5)31(44-6)33(34)38)24(19-15-11-8-12-16-19)22(21)27(40-2)23-25(35)28(41-3)29(42-4)26(23)36/h7-17,20,22,24H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIXMPUYUMOMIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(C2(C(C1C(=C3C(=O)C(=C(C3=O)OC)OC)OC)C4=CC=CC=C4)C(=O)C(=C(C2=O)OC)OC)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the biological activity of Bi-linderone?

A1: Bi-linderone has demonstrated significant activity against glucosamine-induced insulin resistance in HepG2 cells at a concentration of 1 µg/mL []. This suggests potential therapeutic benefits for metabolic disorders like type 2 diabetes.

Q2: How does Bi-linderone exert its anti-inflammatory and anti-neuroinflammatory effects?

A2: While the exact mechanism is still under investigation, research indicates that Bi-linderone, along with Linderaspirone A and Demethoxy-bi-linderone, significantly inhibits the production of pro-inflammatory mediators like prostaglandin E2 (PGE2), tumor necrosis factor-α, and interleukin-6 in LPS-induced BV2 and RAW264.7 cells []. These compounds also suppress the expression of pro-inflammatory proteins like inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) and inhibit the activation of nuclear factor κB (NF-κB) [], a key regulator of inflammation.

Q3: What is the structure of Bi-linderone and what is unique about it?

A3: Bi-linderone possesses a unique spirocyclopentenedione-containing carbon skeleton, which is unprecedented in natural products []. This complex structure is formed through the dimerization of methyl linderone.

Q4: Can Bi-linderone be synthesized in the lab, and how?

A4: Yes, Bi-linderone can be synthesized through various methods. One approach involves a biomimetic total synthesis starting from methyl linderone and utilizing a photochemical [2 + 2] cycloaddition-Cope or radical rearrangement cascade triggered by sunlight []. Another method involves a three-step synthesis using a Darzens cyclopentenedione synthesis followed by dioxygen-assisted photochemical dimerization, and finally, thermal isomerization of Linderaspirone A into Bi-linderone []. A one-step biomimetic synthesis has also been reported [].

Q5: What is the relationship between Linderaspirone A and Bi-linderone?

A5: Linderaspirone A is a dimer of methyl linderone, and it can be thermally isomerized into Bi-linderone []. This discovery provides insights into the potential biosynthetic pathway of Bi-linderone in nature.

Q6: Are there any known intermediates in the biosynthesis of Bi-linderone?

A6: Research suggests that Lindoxepines A and B, isolated from the roots of Lindera aggregata, may be key intermediates in the biosynthetic pathway of Lindera cyclopentenediones, the class to which Bi-linderone belongs []. These compounds possess an unprecedented oxepine-2,5-dione derivative skeleton, potentially offering valuable insights into the natural formation of these molecules.

Q7: Have there been any computational studies on Bi-linderone?

A7: While detailed computational studies on Bi-linderone itself are limited in the provided literature, studies on its synthesis have utilized computational methods. For instance, during the investigation of 6π-electrocyclization reactions relevant to Bi-linderone synthesis, researchers employed computational calculations to understand the impact of intramolecular hydrogen bonding on the stability and reactivity of intermediates [].

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